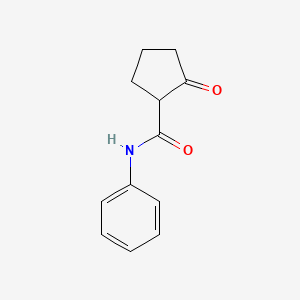2-oxo-N-phenylcyclopentane-1-carboxamide
CAS No.: 4874-65-1
Cat. No.: VC19737260
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4874-65-1 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-oxo-N-phenylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C12H13NO2/c14-11-8-4-7-10(11)12(15)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,15) |
| Standard InChI Key | SRYRVRLGYXVZOC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(=O)C1)C(=O)NC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure features a cyclopentane ring substituted at the 1-position with a carboxamide group () and at the 2-position with a ketone (). This arrangement creates a stereoelectronic environment where the electron-withdrawing ketone and the planar amide group influence reactivity. The phenyl ring attached to the amide nitrogen introduces aromaticity, enhancing molecular rigidity and π-π stacking potential .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The NMR spectrum is expected to show distinct signals for:
-
Cyclopentane protons: Resonances between δ 1.5–2.5 ppm, split into multiplets due to ring strain and substituent effects.
-
Phenyl group protons: Aromatic protons appearing as a multiplet near δ 7.2–7.4 ppm.
-
Amide proton: A broad singlet around δ 6.5–7.0 ppm, indicative of N–H coupling .
Infrared (IR) spectroscopy reveals strong absorption bands for the ketone () and amide carbonyl (), alongside N–H stretching near . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at , aligning with its molecular formula .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 2-oxo-N-phenylcyclopentane-1-carboxamide typically involves a multi-step approach:
-
Cyclopentane Ring Formation: Intramolecular cyclization of γ-keto esters or acids under acidic conditions, as demonstrated in analogous syntheses of 4,4-dimethyl-2-oxocyclopentanecarboxylates .
-
Amide Bond Installation: Reaction of the cyclopentane carboxylic acid derivative with aniline () using coupling agents like EDC/HOBt or via acid chloride intermediates.
A representative protocol from recent literature involves the continuous flow generation of acylketene intermediates, which are trapped with nucleophiles to form carboxamides. For example, reacting 2-oxocyclopentanecarbonyl chloride with aniline in a microreactor at 130°C yields the target compound in 71–88% efficiency .
Reaction Conditions and Catalysis
-
Temperature: Optimal yields are achieved between 130–140°C, minimizing side reactions like decarboxylation.
-
Solvents: Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reagent solubility and reaction homogeneity.
-
Catalysts: Lewis acids such as or accelerate cyclization, while DMAP (4-dimethylaminopyridine) facilitates amide coupling .
Chemical Reactivity and Functionalization
Ketone-Directed Transformations
The 2-oxo group serves as a reactive handle for:
-
Reduction: Treatment with or reduces the ketone to a secondary alcohol, yielding N-phenylcyclopentane-1-carboxamide derivatives.
-
Condensation Reactions: Reaction with hydrazines forms hydrazones, useful in heterocycle synthesis (e.g., pyrazolines) .
Amide Group Reactivity
The carboxamide moiety participates in:
-
Hydrolysis: Acidic or basic conditions cleave the amide bond, producing cyclopentanecarboxylic acid and aniline.
-
N-Substitution: Alkylation or acylation of the amide nitrogen modifies solubility and bioactivity.
Comparative Analysis of Structural Analogs
The table below contrasts 2-oxo-N-phenylcyclopentane-1-carboxamide with related compounds:
Industrial and Research Applications
Pharmaceutical Development
The compound’s balance of rigidity and solubility makes it a candidate for:
-
Prodrug Design: Ester derivatives could enhance membrane permeability.
-
Enzyme Inhibitors: Structural mimicry of prostaglandin precursors suggests utility in anti-inflammatory drug discovery.
Materials Science
The phenyl-carboxamide motif facilitates self-assembly into supramolecular polymers, with potential applications in organic electronics and coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume